

Application Notes and Protocols for Malonylniphimycin

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Compound of Interest

Compound Name: *Malonylniphimycin*

Cat. No.: *B15565041*

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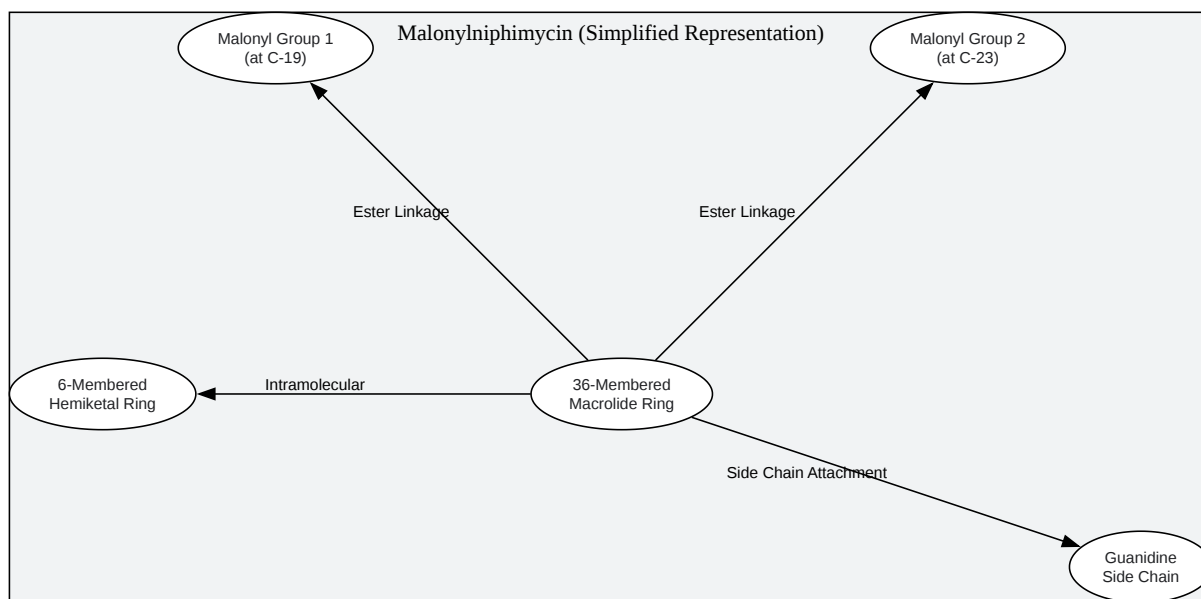
This document provides detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for the macrolide antibiotic **Malonylniphimycin**. It also includes a comprehensive experimental protocol for the isolation and NMR analysis of this compound, intended to support research and development efforts in antibacterial and antifungal drug discovery.

Introduction

Malonylniphimycin is a macrolide antibiotic produced by the bacterium *Streptomyces hygroscopicus* B-7.[1] It belongs to the niphimycin group of antibiotics and is characterized by a 36-membered macrolide ring with two malonyl ester residues.[2][3] This compound has demonstrated biological activity against a range of Gram-positive bacteria, fungi, and yeasts.[2] Understanding its chemical structure and physicochemical properties is crucial for the development of new therapeutic agents. This application note presents the detailed ^1H and ^{13}C NMR spectral data and outlines the necessary protocols for its isolation and analysis.

Chemical Structure

The chemical structure of **Malonylniphimycin** is presented below:



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Caption: Simplified schematic of **Malonylniphimycin**'s key structural features.

Spectroscopic Data

The ^1H and ^{13}C NMR data for **Malonylniphimycin** were acquired in Methanol- d_4 (MeOD-d_4). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

^1H NMR Data (400 MHz, MeOD-d_4)

Proton	Chemical Shift (δ , ppm)
2	2.51 (1H, m)
3	4.17 (1H, m)
18	3.70
19	5.27
23	5.32
25	3.95
26	1.46/1.67
24, 22	1.72/1.77
20	1.41/2.02

Note: This table presents a selection of key proton signals as detailed in the literature.[\[2\]](#)

¹³C NMR Data (100.62 MHz, MeOD-d₄)

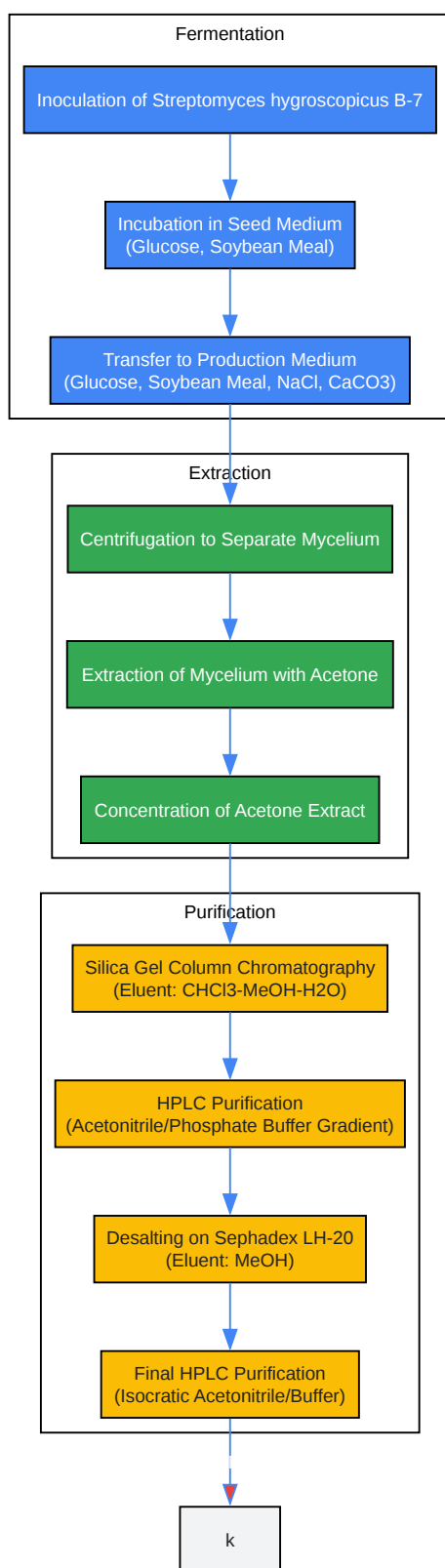
Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
C-1	176.60 (s)	C-20	38.20 (t)
C-2	48.00 (d)	C-21	76.00 (d)
C-3	65.80 (d)	C-22	41.66 (t)
C-4	132.30 (d)	C-23-O-Mal	71.57 (d)
C-5	136.40 (d)	C-24	41.66 (t)
C-6	43.30 (d)	C-25	72.38 (d)
C-7	75.70 (d)	C-26	43.16 (t)
C-8	39.10 (t)	C-27	69.30 (d)
C-9	75.20 (d)	C-28	44.46 (d)
C-10	44.20 (d)	C-29	75.60 (d)
C-11	72.20 (d)	C-30	135.20 (d)
C-12	33.40 (t)	C-31	132.00 (d)
C-13	37.50 (t)	Guanidine-C	158.30 (s)
C-14	30.60 (d)	Malonyl COOR	170.00, 169.50
C-15	65.60 (d)	Malonyl COOH	172.20, 171.80
C-16	41.90 (t)	N-CH ₃	28.34
C-17	99.80 (s)	Hemiketal Ring	100.00 (s)
C-18	77.40 (d)		
C-19-O-Mal	74.23 (d)		

Data sourced from
Ivanova et al., 1997.
The signals for the
malonyl residues
appear as two sets.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and structural elucidation of **Malonylniphimycin**.

Fermentation and Isolation of Malonylniphimycin



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Caption: Workflow for the isolation and purification of **Malonylniphimycin**.

1. Fermentation:

- A culture of *Streptomyces hygroscopicus* B-7, isolated from a soil sample, is used for inoculation.
- The culture is first grown in a seed medium containing 1.5% glucose and soybean meal.
- This seed culture is then transferred to a larger production medium consisting of 1.0% glucose, 1.0% soybean meal, 0.5% NaCl, and 0.1% CaCO₃, with the pH adjusted to 7.0 before autoclaving.

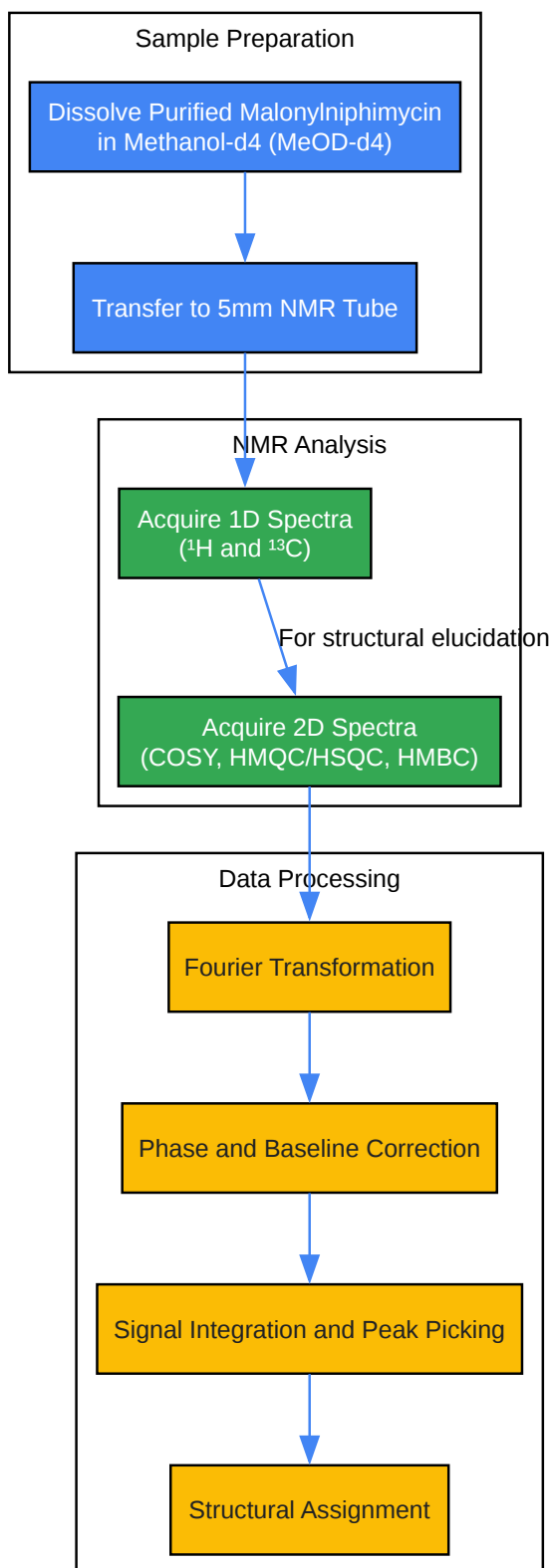
2. Extraction:

- After fermentation, the mycelium is separated from the culture broth by centrifugation.
- The mycelial cake is extracted with acetone.
- The acetone extract is then concentrated under reduced pressure to yield a crude extract.

3. Purification:

- The crude extract is subjected to silica gel column chromatography using a solvent system of chloroform-methanol-water (175:125:50, v/v/v, lower phase).
- The active fractions are further purified by High-Performance Liquid Chromatography (HPLC) using a gradient of 40% to 70% acetonitrile in 0.01 M sodium phosphate buffer (pH 4.0), with detection at 220 nm.
- The resulting active fractions are concentrated and desalted using a Sephadex LH-20 column with methanol as the eluent.
- A final purification step is carried out using HPLC with an isocratic solvent system of phosphate buffer (pH 4.0)-acetonitrile (53:47, v/v).

NMR Sample Preparation and Analysis



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Caption: Protocol for NMR sample preparation and data analysis.

1. Sample Preparation:

- A sample of pure **Malonylniphimycin** is dissolved in deuterated methanol (Methanol-d4).
- The solution is transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (for ^1H) and 100.62 MHz (for ^{13}C) spectrometer.
- For complete structural assignment, a suite of two-dimensional (2D) NMR experiments should be performed, including:
 - ^1H - ^1H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
 - ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

3. Data Processing and Analysis:

- The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., MestReNova, TopSpin).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.
- The 1D and 2D spectra are then analyzed to assign all proton and carbon signals to the molecular structure of **Malonylniphimycin**. The positions of the malonyl residues were confirmed to be at C-19 and C-23 through analysis of COSY and ^1H - ^{13}C COSY difference spectra.

Biological Activity

Malonylniphimycin has been shown to possess biological activity against Gram-positive bacteria, as well as various fungi and yeasts. However, its activity is reported to be lower than that of its parent compound, Niphimycin A. Further investigation into its mechanism of action and spectrum of activity could provide valuable insights for the development of novel antimicrobial agents.

Conclusion

The detailed ¹H and ¹³C NMR data and the accompanying protocols provided in this application note serve as a valuable resource for researchers working on the characterization and development of **Malonylniphimycin** and related macrolide antibiotics. The comprehensive spectroscopic information is essential for structural verification, while the detailed experimental procedures offer a reliable guide for isolation and analysis. These resources can facilitate further studies into the bioactivity, structure-activity relationships, and therapeutic potential of this class of natural products.

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